molecular formula C15H14N4O2S B12231194 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12231194
M. Wt: 314.4 g/mol
InChI Key: LXSFTYZOMWJQAV-UHFFFAOYSA-N
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Description

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction is usually carried out in the presence of triethylamine in absolute ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Thioamides: Known for their antimicrobial properties.

    5-Arylazothiazoles: Studied for their potential anticancer activity.

Uniqueness

5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific structure, which combines the thiadiazole ring with a pyrrolo[3,4-c]pyrrole moiety

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(3-methyl-1,2,4-thiadiazol-5-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C15H14N4O2S/c1-9-16-15(22-17-9)18-7-11-12(8-18)14(21)19(13(11)20)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3

InChI Key

LXSFTYZOMWJQAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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